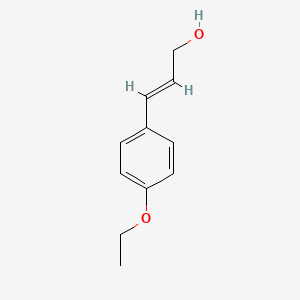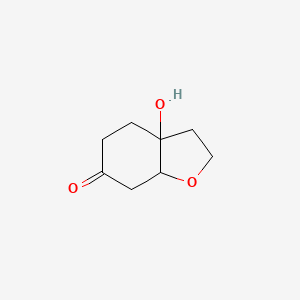
N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a cyclopropylamino group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoroaniline and cyclopropylamine.
Acylation Reaction: The key step involves the acylation of 5-chloro-2-fluoroaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form the intermediate N-(5-chloro-2-fluorophenyl)chloroacetamide.
Amination Reaction: The intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetic acid, while substitution reactions could result in derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-fluorophenyl)acetamide: Lacks the cyclopropylamino group.
N-(5-chloro-2-fluorophenyl)-2-(methylamino)acetamide: Contains a methylamino group instead of a cyclopropylamino group.
N-(5-chloro-2-fluorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a cyclopropylamino group.
Uniqueness
N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which may impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H12ClFN2O |
|---|---|
Poids moléculaire |
242.68 g/mol |
Nom IUPAC |
N-(5-chloro-2-fluorophenyl)-2-(cyclopropylamino)acetamide |
InChI |
InChI=1S/C11H12ClFN2O/c12-7-1-4-9(13)10(5-7)15-11(16)6-14-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
Clé InChI |
QTAWARWOCTZINS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC(=O)NC2=C(C=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


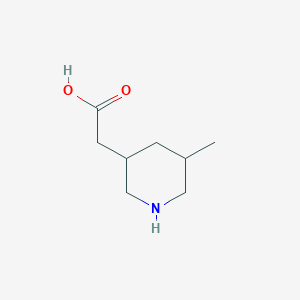
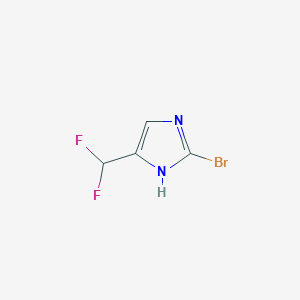
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
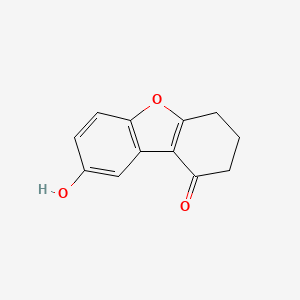
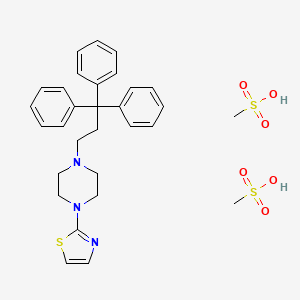

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

